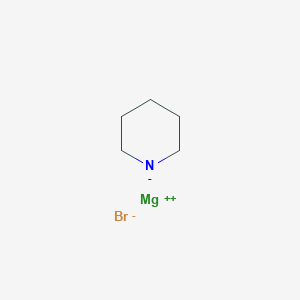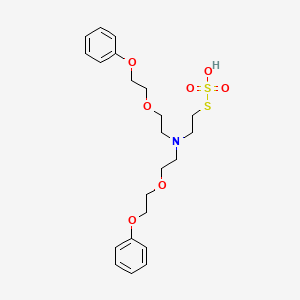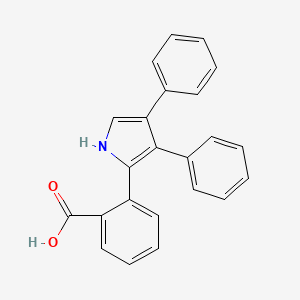![molecular formula C13H20N2O B14708219 N-[3-(Dimethylamino)-1-phenylpropyl]acetamide CAS No. 14611-93-9](/img/structure/B14708219.png)
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide is an organic compound with the molecular formula C13H20N2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenylpropyl chain, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 3-(dimethylamino)-1-phenylpropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and related compounds.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a sodium channel blocker and its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, which is crucial in various physiological processes. This action makes it a potential candidate for the development of drugs targeting neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropyl acetate hydrochloride
- N-[3-(Dimethylamino)propyl]acrylamide
- Fatty acid dimethylaminopropyl amides
Uniqueness
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
14611-93-9 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(9-10-15(2)3)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16) |
Clé InChI |
MVDRWMDRCQLBLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCN(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




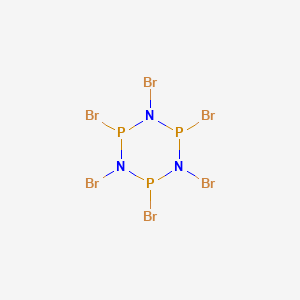



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
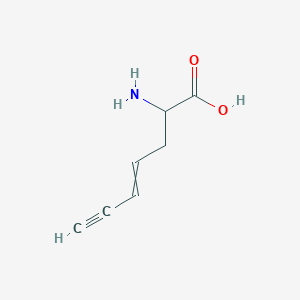

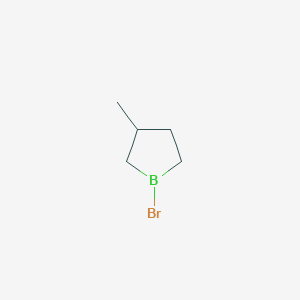
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
